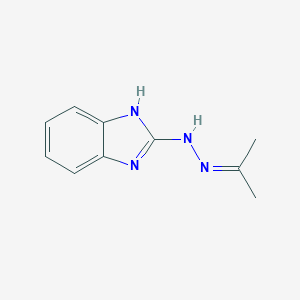

N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine: is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of an imine group and a benzimidazole core, has garnered interest for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone. One common method includes:

Starting Materials: 2-aminobenzimidazole and acetone.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the condensation reaction.

Procedure: The mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification Techniques: Advanced purification methods such as recrystallization, chromatography, or distillation to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine can participate in nucleophilic substitution reactions, especially at the imine group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Conversion to secondary amines.

Substitution: Formation of N-alkylated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine

In medicinal chemistry, derivatives of benzimidazole are known for their therapeutic potential. This compound is explored for its potential use in treating infections and as a scaffold for designing new drugs.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt essential biological processes in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

2-Aminobenzimidazole: The parent compound, lacking the imine group.

N-(propan-2-ylideneamino)-1H-indole-7-carboxamide: Another imine derivative with a different core structure.

N-(propan-2-ylideneamino)methanamine: A simpler imine compound with a different backbone.

Uniqueness

N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine is unique due to its specific structure, combining the benzimidazole core with an imine group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine, a derivative of benzimidazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzimidazole core with an imine group, contributing to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation and substitution, making it a versatile intermediate for synthesizing more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

- Antimicrobial Activity : It has demonstrated the ability to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentrations (MICs) for some derivatives were reported between 1 and 16 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 1 - 16 | Staphylococcus aureus, Escherichia coli |

| 5-bromo-benzimidazole derivative | 1 - 4 | Various Gram-positive strains |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity at low concentrations. The mechanism involves disruption of microtubule formation by inhibiting β-tubulin polymerization .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | <10 |

| MCF7 | <10 |

Study on Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics like ciprofloxacin and ampicillin. This highlights its potential as a novel antimicrobial agent in treating resistant infections .

Study on Anticancer Potential

In another investigation, the compound was tested against multiple cancer cell lines, revealing significant antiproliferative effects. The study concluded that the structural modifications in the benzimidazole framework could enhance anticancer activity, suggesting further exploration for drug development .

Future Directions

The promising biological activities of this compound warrant further research to optimize its pharmacokinetic properties and therapeutic efficacy. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Understanding how structural changes impact biological activity.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating the precise mechanisms underlying its antimicrobial and anticancer properties.

Properties

IUPAC Name |

N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7(2)13-14-10-11-8-5-3-4-6-9(8)12-10/h3-6H,1-2H3,(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHGNEREIZEIJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.